

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole alkaloid **(16R)-Dihydrositsirikine**. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents a representative dataset based on the analysis of structurally similar compounds, such as tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for the analysis of natural products.

Compound Information

- Compound Name: **(16R)-Dihydrositsirikine**
- Molecular Formula: C₂₁H₂₈N₂O₃
- Molecular Weight: 356.47 g/mol
- Structure:
 - (16R)-Dihydrositsirikine is a corynanthe-type indole alkaloid, characterized by a pentacyclic ring system.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(16R)-Dihydrositsirikine**.

¹³C NMR Data

The ¹³C NMR chemical shifts are predicted based on data from related indole alkaloids. The spectrum is expected to show 21 distinct carbon signals corresponding to the molecular structure.

Carbon Atom	Predicted Chemical Shift (δ) ppm	Description
C-2	134.5	Indole quaternary carbon
C-3	59.8	CH
C-5	52.1	CH ₂
C-6	21.5	CH ₂
C-7	108.2	Indole quaternary carbon
C-8	127.8	Indole CH
C-9	118.1	Indole CH
C-10	121.5	Indole CH
C-11	119.7	Indole CH
C-12	110.9	Indole quaternary carbon
C-13	136.4	Indole quaternary carbon
C-14	34.7	CH ₂
C-15	28.1	CH
C-16	52.8	CH
C-17	175.1	Carbonyl (ester)
C-18	12.1	CH ₃ (ethyl)
C-19	25.9	CH ₂ (ethyl)
C-20	40.2	CH
C-21	55.3	CH
C-22	65.4	CH ₂ (hydroxymethyl)
OCH ₃	51.7	Methoxy

¹H NMR Data

The ^1H NMR data is predicted based on typical chemical shift ranges for protons in similar indole alkaloid structures.

Proton(s)	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
NH (indole)	7.95	s	-
H-9, H-10, H-11, H-12	7.00 - 7.50	m	-
H-3	3.85	m	-
H-16	2.90	m	-
H-21	3.10	m	-
OCH ₃	3.70	s	-
H-22a, H-22b	3.60, 3.75	dd, dd	11.0, 4.5
H-19a, H-19b	1.45	m	-
H-18	0.90	t	7.5
Other aliphatic protons	1.20 - 3.00	m	-

Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

m/z	Relative Intensity (%)	Assignment
356.2100	100	[M] ⁺ (Molecular Ion)
338.1994	45	[M - H ₂ O] ⁺
297.1654	60	[M - COOCH ₃] ⁺
184.0970	85	Indole fragment
170.1177	70	Quinolizidine fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an indole alkaloid like **(16R)-Dihydrositsirikine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(16R)-Dihydrositsirikine**.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

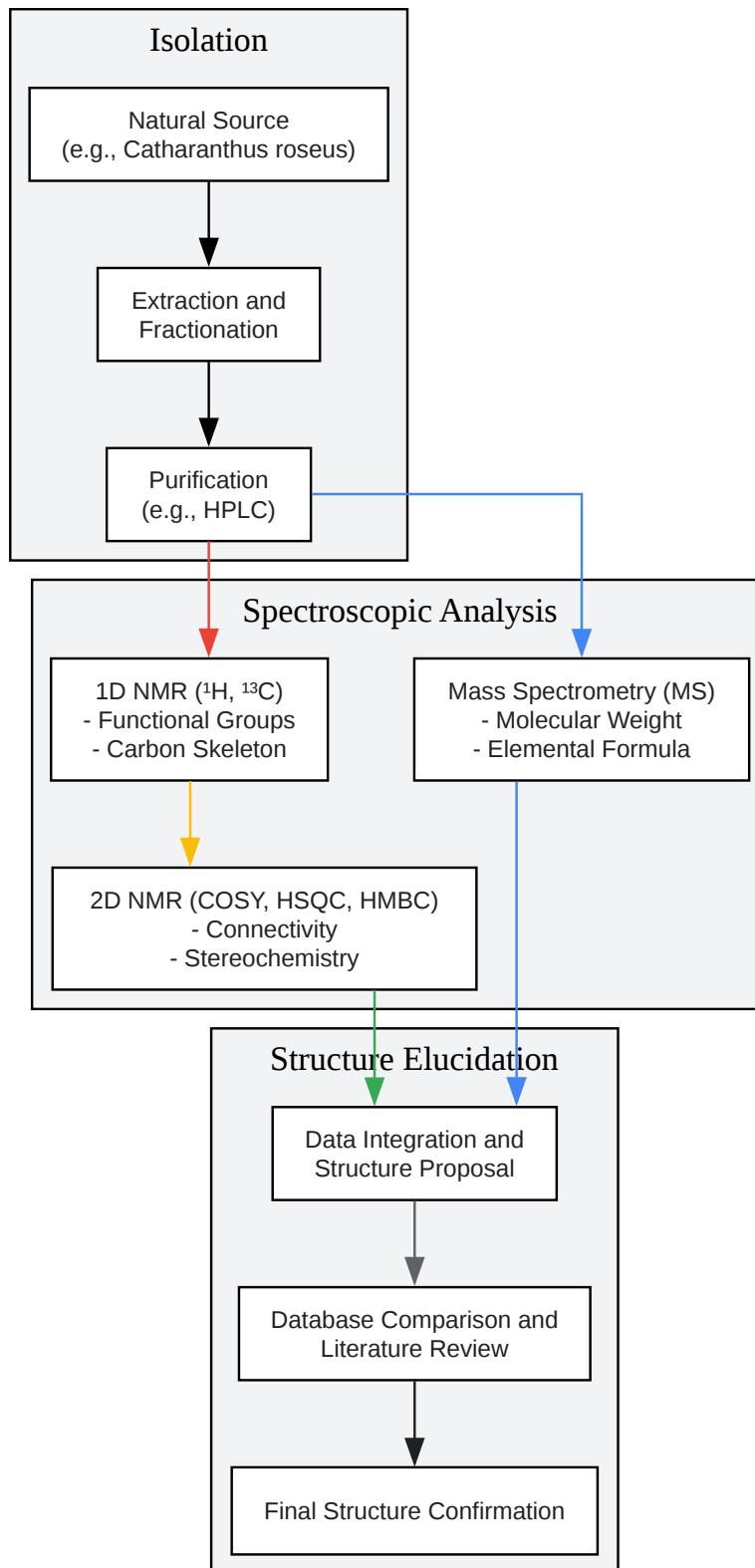
Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry

Sample Preparation:


- Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (LC-MS/MS):

- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Scan Range: m/z 100-1000
- Resolution: 70,000
- Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.
- Liquid Chromatography: Separation is typically performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like **(16R)-Dihydrositsirikine**.

[Click to download full resolution via product page](#)

Workflow for Natural Product Spectroscopic Identification

- To cite this document: BenchChem. [Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms\]](https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com